Undecyl b-D-thiomaltopyranoside

Description

Properties

CAS No. |

148565-57-5 |

|---|---|

Molecular Formula |

C23H44O10S |

Molecular Weight |

512.7 g/mol |

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-undecylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H44O10S/c1-2-3-4-5-6-7-8-9-10-11-34-23-20(30)18(28)21(15(13-25)32-23)33-22-19(29)17(27)16(26)14(12-24)31-22/h14-30H,2-13H2,1H3 |

InChI Key |

SQISXDUZDUDUNY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Undecyl β-D-thiomaltopyranoside: A Key Surfactant for Membrane Protein Science

This guide provides an in-depth analysis of Undecyl β-D-thiomaltopyranoside, a non-ionic detergent increasingly recognized for its utility in the challenging field of membrane protein research. We will move beyond a simple description of its properties to explore the causal relationships between its molecular structure and its functional efficacy in solubilizing, stabilizing, and crystallizing some of biology's most intractable but vital molecules. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the tools available for membrane protein manipulation.

Introduction: The Challenge of Membrane Proteins and the Role of Specialized Detergents

Membrane proteins are central to cellular function, acting as gatekeepers, signal transducers, and energy converters.[1] Despite their importance, their inherent hydrophobicity makes them notoriously difficult to study outside of their native lipid bilayer environment. The primary challenge lies in extracting these proteins while preserving their delicate three-dimensional structures and biological activity, which are essential for functional studies and drug discovery.[2]

This is where detergents, or surfactants, become indispensable. These amphipathic molecules possess both a hydrophilic (polar) head and a hydrophobic (non-polar) tail, allowing them to bridge the gap between the hydrophobic protein domains and the aqueous solutions used in biochemical research.[3] Non-ionic detergents are particularly valued for their gentle nature; they can disrupt lipid-lipid and lipid-protein interactions without breaking the crucial protein-protein interactions that define a protein's native state.[4][5]

Among the diverse array of non-ionic detergents, the alkyl maltoside family has proven exceptionally effective. This guide focuses on a specific, high-value member of this class: Undecyl β-D-thiomaltopyranoside . We will dissect its properties, compare it to its chemical relatives, and provide actionable protocols to empower your research.

Core Physicochemical Properties: The Molecular Blueprint for Function

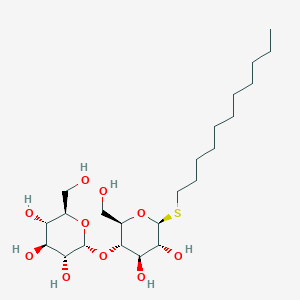

The efficacy of a detergent is dictated by its chemical structure. Undecyl β-D-thiomaltopyranoside is characterized by a hydrophilic disaccharide (maltose) headgroup linked via a sulfur atom (a thioether bond) to a hydrophobic 11-carbon alkyl tail. This specific architecture gives rise to its unique physicochemical properties, which are critical for its performance.

Caption: Figure 1: Structure of Undecyl β-D-thiomaltopyranoside.

The table below summarizes the key quantitative data for this detergent, providing a foundation for its rational application in experimental design.

| Property | Value | Significance in Application |

| Molecular Formula | C₂₃H₄₄O₁₀S | Defines the fundamental composition.[6][7] |

| Formula Weight | 512.7 g/mol | Essential for calculating molar concentrations.[6][7] |

| CAS Number | 148565-57-5 | A unique identifier for chemical substance registration.[6][7] |

| Appearance | White to off-white solid | Basic physical characteristic. |

| Critical Micelle Conc. (CMC) | ~0.21 mM (~0.011%) | The concentration at which micelles form. The low CMC indicates efficiency and stability.[6][8][9] |

| Aggregation Number (Nagg) | ~106 | The average number of monomers per micelle; influences micelle size.[6][9] |

| Solubility | ≥ 10% in water at 20°C | High water solubility is crucial for creating stock solutions.[6][9] |

Expert Insights on Causality:

-

The Thioether Linkage: The replacement of an oxygen atom (in its maltopyranoside cousin) with sulfur can subtly alter the geometry and electronic properties of the headgroup linkage, which may influence interactions with certain proteins.

-

Critical Micelle Concentration (CMC): The CMC is arguably the most important parameter for any detergent.[10] It represents the concentration threshold above which individual detergent molecules (monomers) spontaneously self-assemble into aggregates called micelles.[11] A low CMC, like that of Undecyl β-D-thiomaltopyranoside, is highly desirable. It means that micelles are stable even upon dilution during purification steps like chromatography, preventing the premature disassembly of the protein-detergent complex and subsequent protein aggregation.

-

Aggregation Number & Micelle Size: The aggregation number dictates the size of the detergent micelle. This is not a trivial detail. For structural biology techniques like X-ray crystallography and NMR, excessively large or heterogeneous micelles can hinder the formation of well-ordered crystals or cause signal broadening.[12] The moderate micelle size of Undecyl β-D-thiomaltopyranoside strikes a balance, providing a stable hydrophobic environment for the protein without being overly bulky.

Mechanism of Action: A Controlled Demolition of the Lipid Bilayer

The primary function of a detergent in this context is to extract a membrane protein from its native lipid environment and keep it soluble in a stable, monodisperse state. This process occurs in a series of well-defined steps when the detergent concentration is raised above its CMC.

Caption: Figure 3: Experimental Workflow for Protein Extraction.

Step-by-Step Methodology:

-

Preparation of Membrane Fraction:

-

Action: Start with a high-quality, isolated cell membrane pellet containing your overexpressed target protein. The pellet should be stored at -80°C.

-

Causality: A concentrated and pure membrane fraction is essential. Contaminating soluble proteins will not require detergent for extraction and will complicate downstream purification.

-

-

Formulation of Solubilization Buffer:

-

Action: Prepare a buffer at a suitable pH for your protein's stability (e.g., 50 mM Tris-HCl pH 7.5 or HEPES pH 7.5). Include 150-300 mM NaCl. Add protease inhibitors and any co-factors necessary for protein stability (e.g., glycerol, specific lipids).

-

Causality: The buffer maintains pH. Salt mimics physiological ionic strength and reduces non-specific electrostatic interactions. Protease inhibitors are critical to prevent degradation of the target protein upon cell lysis.

-

-

Detergent Addition and Solubilization:

-

Action: Weigh out solid Undecyl β-D-thiomaltopyranoside and add it to the solubilization buffer to a final concentration of 1.0% (w/v). Ensure it is fully dissolved. Note: This starting concentration is well above the CMC. Resuspend the membrane pellet in this buffer to a final total protein concentration of 5-10 mg/mL.

-

Causality: A detergent concentration significantly above the CMC is required to ensure there are enough micelles to fully solubilize the membrane and individually encapsulate the target protein. [13]The protein concentration is kept high to facilitate binding and subsequent purification.

-

-

Incubation:

-

Action: Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

-

Causality: Incubation allows time for the detergent to fully partition into the membranes and form PDCs. The low temperature (4°C) is crucial for minimizing protease activity and maintaining the stability of most proteins. Gentle agitation ensures complete mixing without causing foaming or denaturation.

-

-

Clarification:

-

Action: Centrifuge the mixture at high speed (e.g., 100,000 x g for 60 minutes at 4°C).

-

Causality: This ultracentrifugation step pellets the non-solubilized material, including cytoskeletal components and aggregated proteins. The supernatant contains your solubilized target protein within detergent micelles.

-

-

Collection and Downstream Processing:

-

Action: Carefully collect the supernatant, which is now your solubilized protein extract. This can be immediately used for purification, such as affinity chromatography.

-

Self-Validation: An effective solubilization is validated by analyzing both the supernatant and the pellet by SDS-PAGE and Western Blot. A strong band for your target protein in the supernatant and a diminished band in the pellet indicates success.

-

Safety, Handling, and Best Practices

Scientific integrity demands not only robust protocols but also safe laboratory practices.

-

Handling: Like most detergents, Undecyl β-D-thiomaltopyranoside should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [14]Avoid inhaling the powder by handling it in a well-ventilated area or a fume hood. [15]In case of contact with eyes or skin, rinse thoroughly with water. [14][15]* Storage: The solid compound should be stored at -20°C to ensure long-term stability. Stock solutions (e.g., 10% w/v in water) can be prepared, sterile-filtered, and stored in aliquots at -20°C.

-

Optimization is Key: The protocol provided is a starting point. For any new membrane protein, a detergent screen is paramount. [16]If Undecyl β-D-thiomaltopyranoside is identified as a promising candidate, its concentration should be optimized. Sometimes, a mixture of detergents or the addition of specific lipids (e.g., cholesteryl hemisuccinate for GPCRs) can further enhance stability.

Conclusion

Undecyl β-D-thiomaltopyranoside is a powerful and versatile tool in the arsenal of the membrane protein scientist. Its well-balanced physicochemical properties—stemming directly from its 11-carbon alkyl tail and thiomaltoside headgroup—provide a unique combination of mildness, solubilizing power, and micelle characteristics favorable for both functional assays and high-resolution structural studies. By understanding the causality behind its mechanism and employing self-validating protocols, researchers can leverage this detergent to unlock the secrets of challenging membrane protein targets, paving the way for new discoveries in biology and medicine.

References

- Nonionic Detergents. (2025, June 3). BOC Sciences.

- Non-Ionic Detergents. G-Biosciences.

- Detergents for Cell Lysis and Protein Extraction. Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2020, September 28).

- Non-Ionic Detergents in Membrane Protein Research. (2025, March 24). YouTube.

- Detergents Applications in Membrane Proteins Research. CUSABIO.

- An Overview of the Top Ten Detergents Used for Membrane Protein Crystalliz

- U342 - n-Undecyl-β-D-Thiomaltopyranoside, Anagrade.

- Detergent Properties Listed Alphabetically.

- U342 - n-Undecyl-β-D-Thiomaltopyranoside, Anagrade.

- CAS 253678-67-0 Undecyl b-D-maltopyranoside. BOC Sciences.

- Undecyl b-D-thiomaltopyranoside | CAS 148565-57-5. Santa Cruz Biotechnology.

- Biomolecular membrane protein crystalliz

- Undecyl β-D-maltoside. Molecular Depot.

- Membrane Proteins. EMBL Hamburg.

- SAFETY DATA SHEET. (2014, January 22).

- Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. RSC Publishing.

- Design, Synthesis and Properties of Branch-chained Maltoside Detergents for Stabilization and Crystallization of Integral Membrane Proteins: Human Connexin 26. PMC.

- Avanti™ DDM. Croda Pharma.

- A rational approach to improve detergent efficacy for membrane protein stabiliz

- Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. Hampton Research.

- Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6. Dojindo.

- Activity of Natural Substances and n-Undecyl-α/β-l-Fucopyranoside Against the Formation of Pathogenic Biofilms by Pseudomonas aeruginosa. (2026, January 10). MDPI.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. A rational approach to improve detergent efficacy for membrane protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

- 5. Non-Ionic Detergents | Non-Ionic Detergents for Sale [gbiosciences.com]

- 6. Anatrace.com [anatrace.com]

- 7. This compound | CAS 148565-57-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. ttuhsc.edu [ttuhsc.edu]

- 9. Anatrace.com [anatrace.com]

- 10. embl-hamburg.de [embl-hamburg.de]

- 11. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]

- 13. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. cdn.anatrace.com [cdn.anatrace.com]

- 15. cdn.anatrace.com [cdn.anatrace.com]

- 16. hamptonresearch.com [hamptonresearch.com]

Undecyl b-D-thiomaltopyranoside CAS number 148565-57-5

Technical Whitepaper: Undecyl -D-thiomaltopyranoside (11-S-Malt)

CAS Number: 148565-57-5

Common Abbreviations: 11-S-Malt, UDM-Thio,

Part 1: Executive Summary & Core Utility

Undecyl

While DDM (C12) is the industry standard for initial solubilization due to its extreme mildness, its large micelle size often obscures protein features in Cryo-EM and hinders crystal packing in X-ray crystallography.[1][2] Conversely, DM (C10) yields smaller micelles but often denatures labile targets.[1][2]

11-S-Malt (C11) bridges this gap, offering a micelle size smaller than DDM for improved structural resolution, while maintaining a stability profile superior to DM.[1][2] Furthermore, the thio-glycosidic linkage renders it resistant to endogenous glycosidases and chemical hydrolysis, making it indispensable for expression systems rich in glycolytic enzymes (e.g., yeast, fungi).[1][2]

Part 2: Physicochemical Profile[1][2][4]

The utility of 11-S-Malt is dictated by its physical properties. Researchers must understand these values to calculate buffer ratios accurately.

Table 1: Critical Technical Specifications

| Property | Value | Contextual Note |

| Molecular Formula | Thio-ether linkage replaces the ether oxygen.[1][2] | |

| Molecular Weight | 512.65 g/mol | Slightly higher than O-analog due to Sulfur.[1][2] |

| CMC ( | ~0.21 mM (0.011%) | Lower than O-Undecyl (~0.59 mM), implying tighter packing.[1] |

| Aggregation Number | ~106 | Moderate micelle size (approx 54 kDa).[1][2] |

| Micelle MW | ~54,300 Da | Significantly smaller than DDM (~72 kDa).[1][2] |

| Purity Standard | ||

| Solubility | > 20% in | Highly soluble, facilitates concentrated stock prep.[1][2] |

Expert Insight: The Critical Micelle Concentration (CMC) of 11-S-Malt (0.21 mM) is significantly lower than its oxygen-linked counterpart, Undecyl

-D-maltoside (0.59 mM).[1][2] This suggests that the thio-linkage increases hydrophobicity, driving micelle formation at lower concentrations.[1][2] This allows for lower working concentrations in buffers, reducing background noise in downstream analysis.[2]

Part 3: Mechanistic Advantages[2][3]

The "Thio" Stability Factor

Standard maltosides possess an O-glycosidic bond.[1][2] In acidic environments or the presence of specific glycosylases (common in P. pastoris or S. cerevisiae lysates), this bond can hydrolyze, stripping the headgroup and causing the detergent to precipitate or the protein to aggregate.[2]

-

Mechanism: The

bond in 11-S-Malt is chemically robust and enzymatically inert.[1] -

Impact: Essential for long-duration incubations or purification from crude lysates where enzyme activity is unchecked.[1][2]

The Alkyl Chain Optimization (C11 vs C12)

-

C12 (DDM): Forms a large "toroidal" belt around the protein.[1] This belt provides maximum stability but can mask transmembrane features in Single Particle Analysis (Cryo-EM) and prevent crystal lattice contacts.[1][2]

-

C11 (11-S-Malt): The removal of a single methylene group reduces the micelle radius.[1][2] This reduction is often sufficient to expose hydrophilic loops for crystallization contacts without compromising the hydrophobic shielding required to prevent denaturation.[1][2]

Visualization: Structural Logic & Micelle Dynamics[2]

Figure 1: Structural logic of 11-S-Malt.[1][2] The thio-linkage provides resistance to degradation, while the C11 tail drives micelle formation at ~0.21 mM.[2]

Part 4: Experimental Protocols

Protocol A: Detergent Exchange (Recommended)

Direct extraction with C11 can be successful, but the safest route for unknown targets is Extraction in DDM

Reagents:

-

Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1% DDM (w/v).[1]

-

Wash Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.06% 11-S-Malt (3x CMC).[1][2]

-

Elution Buffer: Wash Buffer + Ligand/Imidazole.[1]

Workflow:

-

Solubilization: Lyse membranes in Lysis Buffer for 1-2 hours at 4°C.

-

Binding: Bind supernatant to affinity resin (Ni-NTA/FLAG).[1][2]

-

The Exchange (Critical Step):

-

Elution: Elute in Elution Buffer .

-

Validation: Assess monodispersity via Size Exclusion Chromatography (SEC).

Protocol B: Direct Solubilization

For robust transporters or GPCRs known to be stable.[1][2]

-

Add to membrane fraction to a final concentration of 1.0% .

-

Incubate 1 hour at 4°C with gentle rotation.

-

Ultracentrifuge (100,000 x g, 45 min).

Trustworthiness Check: Always measure the actual concentration of your detergent stock using a refractometer if precise reproducibility is required, as powder hydration can vary.[2]

Part 5: Applications in Drug Discovery[2]

X-Ray Crystallography

11-S-Malt is a "rescue detergent."[1] If a protein purifies well in DDM but diffracts poorly (or not at all), exchanging into 11-S-Malt tightens the micelle, reducing solvent content in the crystal lattice and potentially improving resolution by 0.5–1.0 Å.[1][2]

Cryo-Electron Microscopy (Cryo-EM)

In Cryo-EM, thick ice and detergent background are enemies of resolution.[1]

-

Challenge: DDM micelles can be too large, reducing contrast for small membrane proteins (<100 kDa).[1][2]

-

Solution: 11-S-Malt provides a thinner micelle belt.[1][2] This improves the signal-to-noise ratio during particle picking and 2D classification.[1][2]

Workflow Diagram: Selection Logic

Figure 2: Decision matrix for utilizing 11-S-Malt in structural biology pipelines.

References

-

Stetsenko, A. & Guskov, A. (2017).[1][2] An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197.[1][2][4] (Discusses the role of chain length in crystallization). [Link][1][2]

-

Newstead, S. et al. (2008).[1][2] Rationalizing the crystallization of membrane proteins. Protein Science.[1][2] (Foundational text on detergent chain length optimization). [Link][1][2]

A Researcher's Guide to Undecyl β-D-thiomaltopyranoside: Properties, Protocols, and Applications in Membrane Protein Science

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl β-D-thiomaltopyranoside is a non-ionic detergent increasingly recognized for its utility in the extraction, stabilization, and structural characterization of membrane proteins. With a molecular weight of 512.7 g/mol , a low critical micelle concentration (CMC) of approximately 0.21 mM, and an aggregation number around 106, this amphiphile offers a unique balance of properties for challenging biological systems.[1][2] This guide provides a comprehensive overview of its physicochemical characteristics, offers detailed protocols for its application, and contextualizes its use in comparison to other common detergents. It is designed to serve as a technical resource for scientists seeking to leverage Undecyl β-D-thiomaltopyranoside to advance membrane protein research, from initial solubilization to high-resolution structural analysis.

The Challenge of Membrane Proteins and the Role of Detergents

Membrane proteins are central to cellular function, acting as channels, transporters, and receptors; they represent over a third of all targets for approved drugs.[3] However, their hydrophobic nature presents a significant obstacle for biochemical and structural studies, as they are insoluble in aqueous buffers once extracted from their native lipid bilayer environment.[4]

Detergents, or surfactants, are amphiphilic molecules that resolve this challenge by creating a membrane-mimetic environment.[4] These molecules possess both a hydrophilic (polar) headgroup and a hydrophobic (non-polar) tail.[4][5] Above a specific concentration known as the Critical Micelle Concentration (CMC), detergent monomers self-assemble into soluble aggregates called micelles.[6] During solubilization, the hydrophobic tails of the detergent molecules interact with the transmembrane domains of the protein, effectively replacing the native lipid environment, while the hydrophilic headgroups face the aqueous solvent, rendering the entire protein-detergent complex soluble.[4][5]

The choice of detergent is critical, as it can profoundly impact the stability, function, and crystallizability of the target protein.[3][7] Detergents are broadly classified based on their headgroup:

-

Ionic (Anionic/Cationic): Highly effective at solubilization but often denaturing due to their disruption of protein-protein interactions.[5]

-

Zwitterionic: Possess both a positive and negative charge, offering a middle ground of solubilizing power and gentleness.

-

Non-ionic: Lack a formal charge. This class, which includes Undecyl β-D-thiomaltopyranoside, is considered "mild" and is generally preferred for functional and structural studies as they are less likely to denature the protein.[3][5]

Physicochemical Properties of Undecyl β-D-thiomaltopyranoside

Undecyl β-D-thiomaltopyranoside (UDTM) is a non-ionic detergent belonging to the alkyl glycoside family. Its structure features a hydrophilic maltose headgroup connected via a sulfur atom (thioether linkage) to a hydrophobic 11-carbon alkyl (undecyl) chain. This specific combination of features dictates its behavior in solution and its interaction with membrane proteins.

| Property | Value | Source |

| Molecular Weight | 512.7 g/mol | [1][2] |

| Molecular Formula | C₂₃H₄₄O₁₀S | [1][8] |

| CAS Number | 148565-57-5 | [1][8] |

| Critical Micelle Conc. (CMC) | ~0.21 mM (0.011%) in H₂O | [1][2][9] |

| Aggregation Number | ~106 | [1][2] |

| Solubility in Water | ≥ 10% (w/v) at 20°C | [1][2] |

| Purity (Anagrade) | ≥ 98% | [1][2] |

Causality Behind Key Properties:

-

Alkyl Chain Length (C11): The 11-carbon chain of UDTM places it between the widely used n-Decyl-β-D-maltopyranoside (DM, C10) and n-Dodecyl-β-D-maltopyranoside (DDM, C12).[10] The length of the hydrophobic tail is a critical determinant of a detergent's interaction with a protein's transmembrane domain. An optimal match between the detergent's alkyl chain length and the protein's hydrophobic thickness (hydrophobic matching) is crucial for stability. UDTM provides a valuable intermediate option when DM is too destabilizing and DDM forms micelles that are too large for certain applications.

-

Thiomaltoside Headgroup: The thioether linkage (C-S-C) is more resistant to hydrolysis than the ether linkage (C-O-C) found in standard maltosides, potentially offering greater chemical stability over long experiments. Furthermore, thioglycosylated detergents have been shown to be particularly effective in promoting the formation of well-ordered two-dimensional crystals of membrane proteins, which is a significant advantage for structural studies by electron crystallography.[11]

-

Low Critical Micelle Concentration (CMC): The CMC is the concentration above which micelles form and solubilization occurs.[6] UDTM's low CMC (~0.21 mM) is advantageous for several reasons. First, it means the detergent is effective at low concentrations, which can be cost-effective. Second, it makes the detergent difficult to remove by dilution or dialysis, ensuring that the protein remains in a soluble state during multi-step purification procedures.[12]

-

Aggregation Number: This number represents the average number of detergent monomers in a single micelle.[1] The aggregation number of ~106, combined with the molecular weight, allows for an estimation of the micelle size. The size of the protein-detergent complex is a critical variable in structural biology, influencing crystal packing in X-ray crystallography and particle behavior in cryo-EM.[10]

Experimental Protocols and Workflow

Protocol 1: Guideline for Membrane Protein Solubilization

This protocol provides a general framework for solubilizing a target membrane protein from a prepared membrane fraction.

Self-Validation: The success of this protocol is validated by analyzing the supernatant and pellet fractions post-centrifugation via SDS-PAGE and Western Blot. A successful solubilization will show a significant amount of the target protein in the supernatant.

Methodology:

-

Prepare Detergent Stock: Prepare a 10% (w/v) stock solution of Undecyl β-D-thiomaltopyranoside in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This is well above the CMC.

-

Determine Total Protein: Quantify the total protein concentration of your membrane preparation (e.g., using a BCA assay).

-

Screen Solubilization Conditions:

-

Rationale: The optimal detergent-to-protein ratio is empirical and must be determined for each new protein. Screening a range is essential.

-

Aliquot the membrane preparation into several tubes. Add the 10% UDTM stock to achieve a range of final detergent concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Maintain a constant total protein concentration (e.g., 5 mg/mL).

-

-

Incubation:

-

Rationale: Gentle agitation allows the detergent to intercalate into the membrane and solubilize the protein. Performing this at 4°C helps preserve protein integrity and minimize protease activity.

-

Incubate the samples with gentle rotation at 4°C for 1-2 hours.

-

-

Clarification:

-

Rationale: This step separates the soluble protein-detergent complexes from insoluble membrane fragments and aggregated protein.

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 60 minutes at 4°C.

-

-

Analysis: Carefully collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in buffer. Analyze equal volumes of both fractions by SDS-PAGE and Western Blot to determine the most effective UDTM concentration for solubilization.

Workflow Diagram: From Membrane to Purified Complex

Sources

- 1. Anatrace.com [anatrace.com]

- 2. Anatrace.com [anatrace.com]

- 3. Stabilization versus flexibility: Detergent‐dependent trade‐offs in neurotensin receptor 1 GPCR ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. cdn.anatrace.com [cdn.anatrace.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. hamptonresearch.com [hamptonresearch.com]

- 8. Undecyl b-D-thiomaltopyranoside | CAS 148565-57-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. ttuhsc.edu [ttuhsc.edu]

- 10. mdpi.com [mdpi.com]

- 11. Use of octyl beta-thioglucopyranoside in two-dimensional crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. home.ccr.cancer.gov [home.ccr.cancer.gov]

A Technical Guide to the Aggregation Number of Undecyl β-D-thiomaltopyranoside

Abstract

Undecyl β-D-thiomaltopyranoside (UDT) is a non-ionic detergent increasingly utilized in the study of membrane proteins due to its gentle solubilization properties and ability to stabilize proteins in their native conformation. A critical parameter governing its application is the aggregation number (Nₐ), which defines the average number of detergent monomers that self-assemble into a single micelle. This guide provides an in-depth exploration of the aggregation number of UDT, its theoretical underpinnings, experimental determination, and practical implications for researchers in structural biology and drug development. We offer a detailed protocol for its determination using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), a powerful and common technique for characterizing detergent micelles and protein-detergent complexes.

Introduction: The Role of UDT in Membrane Protein Science

Membrane proteins are central to cellular signaling, transport, and energy transduction, making them prime targets for therapeutic intervention. However, their hydrophobic nature presents significant challenges for in vitro characterization. Mild, non-ionic detergents are indispensable tools for extracting these proteins from the lipid bilayer and maintaining their structural and functional integrity in an aqueous environment.

Undecyl β-D-thiomaltopyranoside (UDT) has emerged as a valuable detergent in this class. Its structure consists of a hydrophilic maltose headgroup and an eleven-carbon alkyl chain, but with a key modification: a sulfur atom replaces the oxygen in the glycosidic bond, creating a thiomaltopyranoside. This thio-linkage confers greater resistance to glycosidase enzymes, enhancing the long-term stability of protein-detergent complexes (PDCs), a crucial factor for lengthy experiments like NMR spectroscopy or crystallization trials. Understanding the fundamental physicochemical properties of UDT, particularly its micellar characteristics, is paramount for its rational application.

The Foundation: Micellization and the Aggregation Number

Detergent monomers in an aqueous solution exist in equilibrium with spherical or ellipsoidal aggregates known as micelles. This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .[1] Below the CMC, detergent molecules are primarily monomers. Above the CMC, additional detergent monomers predominantly form new micelles, while the monomer concentration remains relatively constant.[1]

The Aggregation Number (Nₐ) is the average number of monomers that constitute a single, stable micelle.[1][2] This parameter, along with the CMC, dictates the size, shape, and properties of the micelle, which in turn influences:

-

Solubilization Efficacy: The size of the micellar hydrophobic core determines its capacity to shield the transmembrane domains of a protein.

-

PDC Stoichiometry: The Nₐ affects the size of the "detergent belt" that forms around the protein.

-

Analytical Separations: The size of empty micelles is critical in techniques like gel filtration, where separation from the larger PDC is desired.[1]

The aggregation number is not a fixed constant but can be influenced by environmental factors such as temperature, pH, and ionic strength.[1][3] For non-ionic detergents like UDT, temperature is a more significant factor than ionic strength.[3][4]

Physicochemical Properties of Undecyl β-D-thiomaltopyranoside (UDT)

A precise understanding of UDT's properties is the first step in experimental design. The following table summarizes its key characteristics, which are essential for the calculations involved in determining the aggregation number.

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₄O₁₀S | [5][6] |

| Formula Weight | 512.7 g/mol | [5][7] |

| Critical Micelle Conc. (CMC) | ~0.21 mM (~0.011%) in H₂O | [5][7] |

| Aggregation Number (Nₐ) | ~106 in H₂O | [5][7] |

| dn/dc | 0.1569 mL/g | [5] |

Note: The refractive index increment (dn/dc) is a critical, empirically determined constant required for molecular weight determination by light scattering.

Experimental Determination of the Aggregation Number

Several biophysical techniques can be employed to measure the aggregation number of detergent micelles.[2] These methods typically measure the total molecular weight of the micelle, from which the aggregation number can be calculated by dividing by the monomer molecular weight.

Nₐ = (Molecular Weight of Micelle) / (Molecular Weight of Monomer)

Commonly used techniques include:

-

Static Light Scattering (SLS): This is a primary method that measures the time-averaged intensity of light scattered by molecules in solution.[8][9] The intensity of scattered light is directly proportional to the molecule's weight-averaged molecular weight and its concentration.[8]

-

Analytical Ultracentrifugation (AUC): This technique monitors the sedimentation of molecules under a strong centrifugal force.[10][11] Both sedimentation velocity and sedimentation equilibrium experiments can provide data on molecular weight and oligomeric state.[12][13]

-

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is arguably the most powerful and widely used method. It couples the separation power of size exclusion chromatography (SEC) with the absolute molecular weight determination capability of MALS.[14][15]

This guide will focus on the SEC-MALS workflow, as it provides high-resolution separation of micelles from other species and delivers an accurate, absolute measurement of their molecular weight without relying on column calibration standards.[15]

In-Depth Protocol: SEC-MALS for UDT Micelle Characterization

This protocol provides a self-validating system for determining the aggregation number of UDT. The core principle is to separate UDT micelles from monomers and any potential aggregates using SEC, and then measure the molecular weight of the micelle peak directly using MALS and concentration detectors (UV and Refractive Index).[16]

Expertise & Experience Insight: The choice of running buffer is critical. It must contain UDT at a concentration equal to or slightly above its CMC (~0.21 mM). This ensures that the micelles remain stable throughout the chromatographic run and do not dissociate on the column, which would otherwise lead to inaccurate measurements.

A. System Preparation and Equilibration

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Filter the buffer through a 0.1 µm vacuum filter to remove particulates that can interfere with light scattering.

-

Mobile Phase Preparation: To a sufficient volume of the filtered buffer, add UDT from a concentrated stock solution to a final concentration of 0.25 mM. This concentration is just above the CMC, ensuring the integrity of the micelles during the run. This solution is now your mobile phase.

-

System Purge: Purge the HPLC/FPLC pump with the mobile phase to ensure the entire system, including the degasser, is filled with the UDT-containing buffer.[14]

-

Column Equilibration: Connect a suitable high-resolution SEC column (e.g., Wyatt WTC-030S5, Tosoh TSKgel UP-SW3000-LS) to the system.[16] Equilibrate the column with at least two column volumes of the mobile phase at the intended flow rate (e.g., 0.5 mL/min). This step is crucial to saturate the stationary phase with detergent, preventing non-specific binding and ensuring a stable baseline.[14]

-

Detector Equilibration: Ensure the MALS, UV, and differential Refractive Index (dRI) detectors are fully warmed up and equilibrated with the mobile phase. The dRI detector baseline, in particular, must be stable before sample injection.

B. Sample Preparation

-

UDT Solution: Prepare a sample of UDT in the mobile phase at a concentration significantly above the CMC, for example, 2-5 mg/mL (~3.9 - 9.7 mM).

-

Clarification: Filter the sample through a 0.02 µm syringe filter (e.g., Whatman Anotop) directly before injection to remove any dust or large aggregates. This is a non-negotiable step for high-quality MALS data.

C. Data Acquisition

-

Injection: Inject an appropriate volume (e.g., 50-100 µL) of the clarified UDT sample onto the equilibrated SEC column.

-

Data Collection: Collect data from the UV (280 nm), MALS, and dRI detectors. While UDT does not absorb significantly at 280 nm, monitoring this wavelength is good practice and essential when analyzing protein-detergent complexes.[16] The primary concentration signal for the pure detergent micelle will come from the dRI detector.

D. Data Analysis

-

Peak Selection: In the analysis software (e.g., Wyatt ASTRA), identify the chromatographic peak corresponding to the UDT micelle. This will be a major peak observed on the dRI signal.

-

Molecular Weight Calculation: The software uses the Debye equation to calculate the molar mass at each data slice across the elution peak. The fundamental relationship is that the scattered light intensity is proportional to the product of the molar mass and the concentration.[8] The dRI signal provides the concentration (using the known dn/dc value of 0.1569 mL/g for UDT), allowing the MALS signals to be used to calculate the absolute molar mass.[15]

-

Aggregation Number Calculation:

-

Determine the weight-averaged molecular weight (Mw) of the micelle peak from the MALS analysis. Let's assume the result is ~54,300 Da.

-

Use the known monomer molecular weight of UDT (512.7 Da).

-

Calculate Nₐ: Nₐ = 54,300 Da / 512.7 Da ≈ 106

-

Trustworthiness Check: The analysis is self-validating. A successful experiment will show a monodisperse peak in the chromatogram with a flat molecular weight trace across the peak profile in the analysis software. A rising or falling molecular weight trace would indicate polydispersity or column interactions, respectively, invalidating the result.

Visualization of the SEC-MALS Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Sources

- 1. serva.de [serva.de]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Anatrace.com [anatrace.com]

- 6. Undecyl b-D-thiomaltopyranoside | CAS 148565-57-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Anatrace.com [anatrace.com]

- 8. unchainedlabs.com [unchainedlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. sedfitsedphat.nibib.nih.gov [sedfitsedphat.nibib.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 15. wyatt.com [wyatt.com]

- 16. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

Is Undecyl b-D-thiomaltopyranoside a nonionic detergent?

Technical Guide: Undecyl -D-thiomaltopyranoside (UDTM)

Is Undecyl -D-thiomaltopyranoside a nonionic detergent?

Executive Summary

Yes, Undecyl

However, classifying it merely as "nonionic" obscures its critical utility in drug development. UDTM represents a specialized subclass of thiomaltosides —detergents engineered to overcome the primary weakness of traditional alkyl maltosides: hydrolytic instability. By replacing the standard O-glycosidic linkage with a chemically robust S-glycosidic (thio) linkage, UDTM retains the mild, non-denaturing properties of the maltoside headgroup while offering resistance to glycosidases and extreme pH conditions.

For researchers stabilizing fragile membrane proteins (G-Protein Coupled Receptors, Ion Channels), UDTM occupies a "Goldilocks" zone: its C11 alkyl chain provides a hydrophobicity intermediate between the commonly used Decyl (C10) and Dodecyl (C12) maltosides, allowing for fine-tuned micellar dynamics that can be the deciding factor in crystallization or Cryo-EM structural determination.

Chemical Architecture & Mechanistic Logic

To understand the application of UDTM, one must deconstruct its molecular anatomy. It is an amphiphilic molecule composed of three distinct functional domains:

-

Hydrophilic Head (Polar): A bulky

-D-maltose moiety. Being a sugar, it is uncharged (nonionic), which prevents the electrostatic denaturation of protein surfaces common with ionic detergents like SDS. -

Hydrophobic Tail (Non-polar): An undecyl chain (

). This 11-carbon length is critical. It creates a micelle hydrophobic core large enough to accommodate transmembrane domains but small enough to avoid the excessive "detergent belt" interference seen with longer chains (C13+). -

The Thio-Linker (The Differentiator): The alkyl chain is attached to the maltose via a sulfur atom (

-glycosidic bond) rather than an oxygen atom.

Why the Thio-Linkage Matters?

-

Enzymatic Resistance: Many membrane preparations contain endogenous glycosidases that can cleave the headgroups of standard detergents like DDM (Dodecyl Maltoside), causing the detergent to precipitate and the protein to aggregate. The C-S bond in UDTM is immune to this cleavage.

-

Altered Micellar Geometry: The C-S bond length (

) is longer than the C-O bond (

Visualizing the Classification Logic

The following diagram illustrates where UDTM fits within the detergent hierarchy and the logic for its selection.

Figure 1: Decision tree classifying UDTM as a nonionic, hydrolysis-resistant detergent.

Physicochemical Profile: The Data

The choice of detergent is often a trade-off between solubilization power and ease of removal. UDTM sits in a unique position. The table below compares UDTM with its oxygen analogue (Undecyl Maltoside, UM) and the industry standard (Dodecyl Maltoside, DDM).

| Property | Undecyl | Undecyl | Dodecyl |

| Type | Nonionic (Thio-ether) | Nonionic (Ether) | Nonionic (Ether) |

| Formula | |||

| MW ( g/mol ) | 512.7 | 496.6 | 510.6 |

| CMC ( | ~0.21 mM (0.011%) | ~0.59 mM (0.029%) | ~0.17 mM (0.009%) |

| Agg. Number | ~106 | ~71 | ~78 - 149 |

| Micelle MW | ~54 kDa | ~35 kDa | ~72 kDa |

| Stability | High (Resistant to glycosidases) | Moderate | Moderate |

Key Insight: Notice that the CMC of UDTM (0.21 mM) is significantly lower than its oxygen counterpart UM (0.59 mM) and closer to DDM (0.17 mM). This implies that the thio-linkage increases the effective hydrophobicity of the molecule, driving micelle formation at lower concentrations. This allows researchers to use UDTM at lower total concentrations than UM, reducing background noise in downstream assays.

Experimental Protocol: Self-Validating Solubilization

Objective: To determine if UDTM is the optimal detergent for extracting a target membrane protein while maintaining stability.

Pre-requisite:

-

Stock Solution: Prepare a 10% (w/v) stock of UDTM in ultrapure water. Note: Unlike DDM, UDTM is chemically stable and can be stored at 4°C for months without hydrolysis.

Phase 1: Critical Solubilization Concentration (CSC) Determination

Do not blindly use "1%" detergent. Determine the minimum effective concentration to preserve lipid-protein interactions.

-

Preparation: Aliquot membrane fraction (e.g., 100 µL at 5 mg/mL total protein) into 6 ultracentrifuge tubes.

-

Titration: Add UDTM stock to reach final concentrations of: 0.05%, 0.1%, 0.2%, 0.5%, 1.0%, and 2.0% (w/v).

-

Incubation: Rotate at 4°C for 1 hour.

-

Separation: Ultracentrifuge at 100,000

for 45 minutes. -

Analysis: Collect Supernatant (Solubilized) and Pellet (Insoluble). Analyze via SDS-PAGE/Western Blot.

-

Selection: Identify the lowest concentration that yields >90% solubilization. This is your CSC.

Phase 2: Stability Stress Test (The "Thio" Advantage)

Verify if the thio-linkage provides superior stability over DDM.

-

Setup: Take the solubilized protein from Phase 1 (at CSC). Split into two aliquots.

-

Stress:

-

Aliquot A: Store at 4°C (Control).

-

Aliquot B: Incubate at 25°C or 37°C for 24-48 hours.

-

Optional: Add a trace amount of cell lysate containing glycosidases to simulate crude conditions.

-

-

Assessment: Run Size Exclusion Chromatography (SEC).

-

Success Criteria: A monodisperse peak at the correct retention volume indicates the micelle-protein complex is intact. The appearance of a void peak (aggregates) or free detergent peak shift indicates instability.

-

Workflow Visualization

Figure 2: Workflow for determining the Critical Solubilization Concentration (CSC) and validating stability.

Troubleshooting & Optimization

-

Issue: High Background in UV (280nm).

-

Cause: Unlike Triton X-100, UDTM does not absorb at 280nm (no aromatic rings). If you see high background, it is likely due to light scattering from large aggregates or impurities.

-

Solution: Filter the buffer through a 0.22 µm filter. Ensure the UDTM is "Anagrade" or high purity (>99%

-anomer).

-

-

Issue: Protein Precipitates during Dialysis.

-

Cause: UDTM has a low CMC (0.21 mM).[1] Dialysis is extremely slow because monomer concentration is low.

-

Solution: Do not use dialysis to remove UDTM. Use hydrophobic interaction chromatography (Bio-Beads) or Immobilized Metal Affinity Chromatography (IMAC) where the protein binds and the detergent is washed/exchanged.

-

-

Issue: "Cloudiness" at Room Temperature.

-

Cause: While UDTM has a high cloud point (>80°C), high salt concentrations (>1M) can lower the cloud point of nonionic detergents.

-

Solution: Reduce salt concentration or keep all buffers at 4°C.

-

References

-

Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197.[3] Retrieved from [Link]

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Retrieved from [Link]

Undecyl b-D-thiomaltopyranoside solubility in water

Technical Whitepaper: Undecyl -D-thiomaltopyranoside

Physicochemical Properties, Solubility Dynamics, and Protocols for Membrane Protein Stabilization

Executive Summary

Undecyl

Its defining feature is the thioglycosidic linkage (S-glycosidic bond) between the hydrophobic undecyl tail and the hydrophilic maltose headgroup. This modification renders the detergent resistant to degradation by glycosidases and acid hydrolysis, providing superior stability during long-term crystallization trials or low-pH purification steps compared to its oxygen-linked counterparts.

Physicochemical Profile

The solubility and utility of Undecyl

| Property | Value | Notes |

| Chemical Formula | Thio-linkage replaces ether oxygen | |

| Molecular Weight | 512.7 g/mol | |

| CMC ( | ~0.21 mM (0.011% w/v) | Lower than Undecyl Maltoside (~0.59 mM) |

| Aggregation Number | ~106 | Moderate micelle size, suitable for Cryo-EM |

| Solubility in Water | Highly soluble; typically used as 10% stock | |

| Purity Standard | ||

| Hydrolytic Stability | High | Resistant to |

Expert Insight: The Critical Micelle Concentration (CMC) of the thio-variant (0.21 mM) is significantly lower than that of the oxygen-linked Undecyl Maltoside (0.59 mM). This implies that Undecyl-thiomaltoside forms micelles at lower concentrations and is harder to dialyze away, a factor that must be accounted for during buffer exchange.

Solubility Dynamics & Stability

Aqueous Solubility

Undecyl

-

Temperature Sensitivity: Unlike some non-ionic detergents (e.g., Triton X-114) that have low cloud points, maltosides generally maintain solubility across standard biological temperatures (4°C – 37°C).

-

Buffer Compatibility: Fully compatible with high salt (up to 1M NaCl), reducing agents (DTT, TCEP), and standard chelators (EDTA).

The "Thio" Advantage

The substitution of oxygen with sulfur in the glycosidic bond alters the bond geometry and electron distribution.

-

Enzymatic Resistance: Essential when working with expression hosts rich in glycosidases (e.g., certain fungal or bacterial strains) that would otherwise cleave the headgroup, causing the detergent to precipitate and the protein to aggregate.

-

Acid Resistance: Allows purification at pH < 5.0, a condition often necessary for specific ion channels or lysosomal proteins.

Mechanism of Action: The "Goldilocks" Effect

In membrane protein extraction, the length of the alkyl chain is a critical variable.

-

C10 (Decyl): High CMC, small micelle. Good for diffraction but often de-stabilizes the protein.

-

C12 (Dodecyl - DDM): Low CMC, large micelle. "Gold Standard" for stability, but the large detergent belt can interfere with crystal lattice formation or obscure Cryo-EM density.

-

C11 (Undecyl): Offers a compromise. It provides sufficient hydrophobic coverage to stabilize the transmembrane domain (TMD) without the excessive micellar volume of DDM.

Visualization: Solubilization Dynamics

The following diagram illustrates the transition from a lipid-embedded protein to a soluble Protein-Detergent Complex (PDC).

Figure 1: Mechanism of membrane protein solubilization using Undecyl

Experimental Protocols

Preparation of 10% (w/v) Stock Solution

Objective: Create a stable, clear stock solution for downstream applications.

-

Weighing: Accurately weigh 100 mg of Undecyl

-D-thiomaltopyranoside powder. Note: The powder is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent water absorption. -

Solvent Addition: Add ultra-pure water (Milli-Q) to a final volume of 1.0 mL. Do not add 1 mL of water to the powder, as the detergent volume contributes to the total.

-

Dissolution: Vortex gently. If the solution appears cloudy, warm slightly to 37°C in a water bath. The solution should become perfectly clear and colorless.

-

Sterilization: Filter through a 0.22

m PES membrane filter. -

Storage: Aliquot into small volumes (e.g., 50

L) and store at -20°C. Avoid repeated freeze-thaw cycles.

Membrane Solubilization Workflow

Objective: Extract a target GPCR or transporter from E. coli or mammalian membranes.

-

Membrane Prep: Resuspend isolated membranes in buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol). Protein concentration should be ~2–5 mg/mL.

-

Detergent Addition: Add Undecyl-thiomaltoside stock to a final concentration of 1.0% (w/v) .

-

Rationale: This is ~47x CMC, ensuring sufficient detergent excess to dissolve lipids.

-

-

Incubation: Rotate gently at 4°C for 1–2 hours.

-

Tip: Do not vortex vigorously at this stage to avoid foaming and protein denaturation.

-

-

Clarification: Ultracentrifuge at 100,000

for 45 minutes at 4°C. -

Analysis: Collect the supernatant (Solubilized Fraction). Compare with the pellet (Insoluble) via SDS-PAGE / Western Blot.[1]

Detergent Exchange (for Crystallography/Cryo-EM)

If the protein was extracted in DDM (C12) but requires a smaller micelle for diffraction:

-

Bind the protein to affinity resin (e.g., Ni-NTA).

-

Wash with buffer containing 0.03% (w/v) Undecyl-thiomaltoside (~1.5x CMC).

-

Elute in buffer containing 0.03% Undecyl-thiomaltoside.

-

Note: The lower CMC of the thio-variant means you cannot rely on rapid dialysis to remove it. Size Exclusion Chromatography (SEC) is the preferred method for buffer exchange.

-

Comparative Analysis: C11-Thio vs. The Standards

| Feature | Decyl Maltoside (C10) | Undecyl-Thio (C11-S) | Dodecyl Maltoside (C12) |

| Micelle Size | Small (~35 kDa) | Medium (~54 kDa) | Large (~72 kDa) |

| CMC | High (~1.8 mM) | Low (~0.21 mM) | Very Low (~0.17 mM) |

| Protein Stability | Low (Risk of unfolding) | High | Very High |

| Crystallization | Excellent for packing | Good balance | Can inhibit lattice contacts |

| Chemical Stability | Standard | Superior (Acid/Enzyme) | Standard |

Visualization: Decision Logic for Detergent Selection

Figure 2: Logical flowchart for selecting Undecyl-thiomaltoside over standard C10 or C12 detergents.

Troubleshooting & FAQs

Q: My solution turned cloudy upon adding the detergent.

-

Cause: You may be near the Cloud Point (though high for maltosides) or, more likely, the buffer contains reagents incompatible at high concentrations (e.g., very high ammonium sulfate).

-

Fix: Ensure the stock solution is at room temperature. Check buffer composition.

Q: I cannot elute my protein from the affinity column.

-

Cause: The detergent micelle might be blocking the tag, or the CMC is not being maintained.

-

Fix: Ensure all wash/elution buffers contain at least 2x CMC (0.022%) of Undecyl-thiomaltoside.

Q: Can I use Undecyl-thiomaltoside for UV spectroscopy (280 nm)?

-

Answer: Yes. Like other maltosides, it has negligible absorbance at 280 nm, unlike detergents with aromatic rings (e.g., Triton).

References

-

Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]

-

Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins.[2][3][4][5] Methods, 41(4), 388-397. [Link]

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. [Link]

Sources

- 1. Overview of Electron Crystallography of Membrane Proteins: Crystallization and Screening Strategies Using Negative Stain Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. teachline.ls.huji.ac.il [teachline.ls.huji.ac.il]

- 4. home.ccr.cancer.gov [home.ccr.cancer.gov]

- 5. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using Undecyl b-D-thiomaltopyranoside for membrane protein solubilization

Application Note: Optimizing Membrane Protein Stability with Undecyl -D-thiomaltopyranoside

Abstract

The solubilization of integral membrane proteins (IMPs) remains the primary bottleneck in structural biology and drug discovery. While n-Dodecyl-

Introduction: The "Goldilocks" Detergent

Membrane protein solubilization requires a delicate balance: the detergent must be harsh enough to disrupt the lipid bilayer but mild enough to prevent protein denaturation.

-

The Chain Length Dilemma:

- (Decyl Maltoside - DM): High Critical Micelle Concentration (CMC ~1.8 mM).[2] Easy to dialyze but often too harsh, leading to protein aggregation.

- (Dodecyl Maltoside - DDM): Low CMC (~0.17 mM). Excellent stability but difficult to remove/exchange and can strip essential annular lipids due to strong hydrophobic packing.

- (Undecyl Maltoside): The intermediate chain length offers a compromise, balancing solubilization efficiency with ease of removal.

-

The Thio-Linkage Advantage: Standard maltosides contain an O-glycosidic bond susceptible to hydrolysis by endogenous glycosidases often present in crude cellular lysates. Undecyl-Thiomaltoside replaces this oxygen with sulfur. This modification renders the headgroup resistant to enzymatic cleavage, ensuring the detergent concentration remains constant during long incubations (e.g., crystallization or NMR), while also slightly altering the micellar packing geometry to favor protein stability [1, 2].

Physicochemical Profile

The following parameters are critical for protocol calculations. Note the CMC of the thio-variant is distinct from its O-linked counterpart.

| Property | Value | Implications for Protocol |

| Chemical Formula | Thio-ether linkage confers resistance to glycosidases. | |

| Molecular Weight | 512.65 Da | Useful for calculating monomeric concentration. |

| CMC ( | ~0.21 mM (0.011%) | Low CMC. Indicates strong micelle stability. Working buffers require less detergent than DM. |

| CMC (O-linked analog) | ~0.59 mM | The Thio-variant is more hydrophobic, forming micelles at lower concentrations than the O-linked |

| Aggregation Number | ~106 | Large micelle size (~54 kDa micelle MW). Suitable for large complexes but requires consideration for SEC. |

| Classification | Non-ionic | Compatible with Ion Exchange (IEX) and Isoelectric Focusing (IEF). |

Decision Matrix: When to Use Undecyl-Thiomaltoside

Do not use this detergent blindly. Apply the following logic to determine suitability.

Figure 1: Decision matrix for selecting Undecyl-Thiomaltoside. It serves as a high-performance alternative when DDM causes delipidation or when lysate conditions degrade standard maltosides.

Protocol: The Critical Solubilization Threshold (CST) Method

This protocol avoids "over-detergenting," which strips lipids. We utilize the specific CMC of Undecyl-Thiomaltoside (0.21 mM) to define precise working ranges.

Phase 1: Membrane Preparation

Goal: Isolate membranes free of cytosolic contaminants.

-

Lyse cells (e.g., E. coli or HEK293) in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors). Do not add detergent yet.

-

Clarify lysate by low-speed centrifugation (

, 15 min). -

Isolate membranes via ultracentrifugation (

, 1 hr, -

Resuspend the membrane pellet in Solubilization Buffer Base (SBB: 20 mM HEPES pH 7.5, 500 mM NaCl*, 10% Glycerol).

-

Note: High salt (500 mM) is recommended during solubilization to disrupt electrostatic protein-lipid interactions, aiding the detergent.

-

Phase 2: Solubilization

Goal: Extract protein into Undecyl-Thiomaltoside micelles.

-

Target Protein Concentration: 2–5 mg/mL (total membrane protein).

-

Detergent Concentration: We will use a 1% (w/v) solubilization concentration, which is ~19.5 mM (approx. 90x CMC). This high ratio is necessary to saturate the massive amount of lipid in the membrane pellet.

Steps:

-

Prepare a 10% (w/v) stock solution of Undecyl-Thiomaltoside in water. (Solution should be clear and colorless).

-

Add the detergent stock to the resuspended membranes dropwise while stirring at

to reach a final concentration of 1.0% . -

Incubation: Agitate gently (nutator/roller) for 1 to 2 hours at

.-

Expert Insight: Unlike DDM, which often requires overnight solubilization, the

tail kinetics are faster. Limit incubation to 2 hours to prevent delipidation [4].

-

-

Ultracentrifugation: Spin at

for 45 min at -

Harvest: Collect the supernatant (Solubilized Fraction). Discard the pellet (Insoluble Fraction).

Phase 3: Purification & Buffer Exchange

Goal: Purify the protein while maintaining micelle integrity but reducing detergent concentration.

-

Wash/Elution Buffer Detergent Concentration: 3x CMC is the safety margin.

- .

-

Recommendation: Use 0.03% (w/v) Undecyl-Thiomaltoside in all wash and elution buffers.

Steps (IMAC Example):

-

Equilibrate resin with Buffer A + 0.03% Undecyl-Thiomaltoside .

-

Load Solubilized Fraction.

-

Wash with 20 CV of Buffer A + 0.03% Undecyl-Thiomaltoside .

-

Note: The lower CMC (compared to DM) means you do not need high concentrations in the wash, saving reagent costs.

-

-

Elute with Imidazole + 0.03% Undecyl-Thiomaltoside .

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for solubilizing membrane proteins using Undecyl-Thiomaltoside.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Solubilization Yield | Detergent:Protein ratio too low. | Increase solubilization concentration to 1.5% or decrease membrane concentration. |

| Protein Aggregation in SEC | Micelle instability or lipid loss. | Add Cholesterol Hemisuccinate (CHS) at a 10:1 (Detergent:CHS) ratio during solubilization to mimic lipid environment [5]. |

| Precipitation upon concentration | Free detergent concentration increasing. | Use a 100 kDa cutoff concentrator (if protein >100kDa) to allow empty micelles (~54kDa) to pass through, or perform ion exchange to concentrate. |

| Cloudy Buffer | Temperature near Cloud Point. | Undecyl-Thiomaltoside has a high cloud point (>80°C), so this is unlikely. Check for salt precipitation or lipid saturation. |

References

-

Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]

-

Magnusson, P., et al. (2019). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. Biophysical Reviews. [Link]

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. [Link]

-

Newstead, S., et al. (2008). High-throughput fluorescent-based optimization of eukaryotic membrane protein overexpression and purification in Saccharomyces cerevisiae. PNAS, 105(34), 12283-12288. [Link]

Sources

Protocol for protein extraction with Undecyl b-D-thiomaltopyranoside

Application Note: Native Extraction & Stabilization of Membrane Proteins using Undecyl -D-thiomaltopyranoside (UDTM)

Executive Summary & Strategic Rationale

The extraction of integral membrane proteins (IMPs) remains the primary bottleneck in structural biology and drug discovery. While Dodecyl maltoside (DDM) is the industry "gold standard," it suffers from a critical weakness: the

Undecyl

This guide details a protocol for using UDTM to extract and stabilize G-Protein Coupled Receptors (GPCRs), ion channels, and transporters. It is designed for researchers who require higher stability than DDM can provide, particularly during long purification workflows or crystallization trials.

Chemical & Physical Properties ("The Cheat Sheet")

Before commencing, verify your detergent parameters.[1] UDTM has a lower Critical Micelle Concentration (CMC) than its oxygen-linked counterpart, implying stronger micellar stability at lower concentrations.

| Property | Value | Notes |

| Chemical Name | n-Undecyl- | Often abbreviated as UDTM or |

| Molecular Weight | 512.66 g/mol | |

| Formula | ||

| CMC ( | ~0.21 mM (0.011% w/v) | Significantly lower than Octyl Glucoside (OG) |

| Micelle Size | ~50-60 kDa | Moderate size; good for Cryo-EM/Crystallography |

| Stability | High | Thio-linkage prevents glycosidase hydrolysis |

| Purity Requirement | Essential to avoid alpha-isomer contamination |

Expert Insight: Unlike DDM, UDTM is often used when the protein is found to degrade or aggregate over time in standard maltosides. The sulfur substitution slightly alters the headgroup geometry, often providing a tighter packing arrangement around the transmembrane domain.

Pre-Protocol Considerations

The "Thio" Advantage

In standard lysis buffers, cytosolic enzymes (cellulases, glucosidases) are released. These enzymes attack the sugar headgroups of DDM or DM, causing the detergent to lose solubility and the protein to precipitate. UDTM is immune to this mechanism.

Buffer Composition Rules

-

Ionic Strength: Maintain at least 150 mM NaCl (or KCl) to prevent non-specific aggregation.

-

Glycerol: Include 5-10% glycerol to act as a co-solvent and cryo-protectant.

-

Reducing Agents: UDTM is compatible with TCEP and DTT. However, avoid high concentrations of DTT (>10 mM) during long storage as it may theoretically interact with the thio-linkage under extreme conditions (though rare).

Detailed Protocol: Membrane Protein Solubilization

Phase I: Preparation of Stock Solutions

Do not add dry detergent powder directly to protein samples.

-

Weigh 500 mg of UDTM powder.

-

Add molecular biology grade water to a final volume of 5 mL to create a 10% (w/v) stock solution .

-

Vortex gently until completely dissolved. (UDTM dissolves easily compared to long-chain detergents).

-

Filter sterilize (0.22

m) and store aliquots at -20°C.

Phase II: Membrane Fraction Preparation (Crucial Step)

Why this matters: Solubilizing directly from whole cells extracts massive amounts of DNA and cytosolic contaminants, which compete for detergent micelles. We must first isolate the membranes.

-

Lysis: Resuspend cell pellet (e.g., HEK293, E. coli, or Sf9) in Lysis Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, Protease Inhibitors, DNase I).

-

Disruption: Lyse cells via sonication or microfluidization.

-

Low-Speed Spin: Centrifuge at 10,000

g for 15 min to remove unbroken cells and inclusion bodies. Save the Supernatant . -

High-Speed Spin: Centrifuge the supernatant at 100,000

g for 1 hour at 4°C. -

Wash: Discard supernatant. Resuspend the membrane pellet in High Salt Buffer (1.0 M NaCl, 20 mM HEPES) to strip peripheral proteins. Spin again at 100,000

g.[2] -

Final Resuspension: Resuspend the washed membrane pellet in Solubilization Base Buffer (20 mM HEPES pH 7.5, 200 mM NaCl, 10% Glycerol) to a protein concentration of 5–10 mg/mL .

Phase III: Solubilization with UDTM

-

Detergent Addition: Add UDTM stock (10%) to the membrane suspension dropwise while stirring.

-

Target Concentration: 1.0% – 1.5% (w/v).

-

Rationale: This is ~100x the CMC.[3] You need excess detergent to break the lipid bilayer (Lipid-Detergent ratio is critical).

-

-

Incubation: Rotate gently at 4°C for 1 to 2 hours .

-

Note: UDTM acts relatively quickly. Overnight solubilization is rarely necessary and may lead to proteolysis.

-

-

Clarification: Centrifuge at 100,000

g for 45 minutes at 4°C. -

Harvest: Carefully collect the supernatant. This contains your UDTM-solubilized membrane protein.

Phase IV: Purification & Exchange

Once the protein is solubilized, you do not need to maintain 1% detergent. You must drop to a "Maintenance Concentration" to prevent denaturing the protein and to allow binding to affinity resins.

-

Equilibration: Equilibrate your affinity column (Ni-NTA, FLAG, etc.) with buffer containing 0.03% (w/v) UDTM .

-

Binding: Load the supernatant.

-

Washing: Wash with 10–20 column volumes of buffer + 0.03% UDTM.

-

Elution: Elute protein in buffer + 0.03% UDTM.

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision points in the UDTM extraction workflow.

Figure 1: Step-by-step workflow for isolating membrane proteins using UDTM, highlighting the critical membrane enrichment step prior to detergent addition.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Solubilization Yield | Lipid-to-Detergent ratio too high. | Increase UDTM concentration to 2.0% during solubilization step. |

| Protein Aggregation (Void Volume) | Detergent concentration too low during purification. | Increase maintenance concentration to 0.05% (approx 5x CMC). |

| Loss of Activity | Delipidation (detergent stripped essential lipids). | Add Cholesterol Hemisuccinate (CHS) at a 1:10 (w/w) ratio to UDTM. |

| Viscous Sample | DNA contamination. | Ensure DNase I is active during lysis; do not add UDTM until DNA is removed. |

Application Notes & Protocols: Undecyl β-D-thiomaltopyranoside in Protein Crystallization

Introduction

The structural determination of integral membrane proteins (IMPs) remains a formidable challenge in structural biology, primarily due to their inherent instability once removed from their native lipid bilayer environment.[1][2] These proteins, which constitute approximately 25% of all protein-coding genes, are crucial drug targets and mediators of essential cellular processes like transport and signaling.[3] X-ray crystallography, a cornerstone of structural biology, requires stable, homogeneous protein preparations that can form well-ordered crystals.[4][5]

The journey from a membrane-embedded protein to a high-resolution crystal structure is critically dependent on the choice of detergent.[6] The detergent must effectively extract the protein from the membrane, maintain its native conformation in a soluble protein-detergent complex (PDC), and facilitate the formation of crystal lattice contacts.[2][4] n-Dodecyl-β-D-maltopyranoside (DDM) has historically been a workhorse in the field, but its large micelle size can sterically hinder the protein-protein interactions necessary for crystallization.[6][7]

This guide focuses on n-Undecyl-β-D-thiomaltopyranoside (UDT) , a non-ionic detergent that offers a compelling alternative. By replacing an oxygen atom in the glycosidic linkage with sulfur, UDT exhibits distinct properties, including a lower critical micelle concentration (CMC) than its direct oxygen analog, n-Undecyl-β-D-maltopyranoside (UDM). This subtle chemical modification can have profound effects on the stability and crystallogenesis of membrane proteins. Here, we provide a comprehensive overview of UDT's properties, a mechanistic rationale for its use, and detailed protocols for its application in membrane protein crystallization workflows.

Physicochemical Properties of Undecyl β-D-thiomaltopyranoside (UDT)

Understanding the physical and chemical properties of a detergent is paramount to its effective use. The CMC is the concentration at which detergent monomers self-assemble into micelles, a process essential for solubilizing membrane proteins.[4] The aggregation number (AN) defines the average number of monomers per micelle, which dictates micelle size.[8] UDT's properties make it an excellent candidate for stabilizing membrane proteins while forming micelles small enough not to interfere with crystal packing.

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₄O₁₀S | [9][10] |

| Formula Weight | 512.7 g/mol | [9][10] |

| Critical Micelle Concentration (CMC) | ~0.21 mM (~0.011% w/v) in H₂O | [8][9] |

| Aggregation Number (AN) | ~106 in H₂O | [9] |

| Appearance | White to off-white solid | N/A |

| Class | Non-ionic | [8] |

Field Insight: The low CMC of UDT is advantageous for maintaining protein solubility at low detergent concentrations during purification and crystallization, which minimizes the concentration of potentially disruptive free micelles.[7] Compared to DDM (CMC ~0.17 mM) and UDM (CMC ~0.59 mM), UDT occupies a unique space, offering a balance between the tight-binding, highly stabilizing nature of long-chain maltosides and the smaller micelle size desirable for crystallization.[11][12]

Mechanism of Action in Protein Stabilization and Crystallization

The efficacy of a detergent is a delicate balance between stabilizing the protein's hydrophobic transmembrane domains and presenting a minimal hydrophilic surface that does not obstruct crystallization.

-

Protein Stabilization: Like other maltoside-based detergents, UDT's maltose headgroup is gentle and non-denaturing, preserving the native fold of the protein.[13] The C11 alkyl chain provides sufficient hydrophobicity to effectively shield the transmembrane regions of the protein from the aqueous solvent, preventing aggregation and denaturation.[2] The thioether linkage, compared to the ether linkage in UDM, can alter the geometry and electronic properties of the headgroup, potentially leading to different packing arrangements around the protein that enhance stability for specific targets.

-

Facilitating Crystallogenesis: The primary challenge in membrane protein crystallization is that the detergent micelle enveloping the protein's hydrophobic belt can inhibit the formation of protein-protein contacts required for a crystal lattice.[6][14] Detergents that form smaller, more compact micelles are often more successful.[7][14] While UDT's aggregation number of ~106 is not the smallest among available detergents, it represents a favorable compromise. It is robust enough for stable solubilization but can be less obstructive than the larger micelles formed by detergents like DDM. This allows the hydrophilic, extramembrane domains of the protein to be more accessible for forming the lattice contacts that lead to well-ordered crystals.

Experimental Protocols & Workflow

The following protocols provide a self-validating framework for incorporating UDT into a membrane protein crystallization pipeline. Each stage includes critical checkpoints to ensure the quality of the protein-detergent complex (PDC).

Caption: General workflow for membrane protein purification and crystallization using UDT.

Accurate detergent concentration is critical. Prepare a high-concentration, filtered stock solution to be used for all subsequent buffers.

-

Weighing: Carefully weigh out the required amount of solid UDT powder in a conical tube. Note: UDT is hygroscopic; handle it quickly in a low-humidity environment.

-

Solubilization: Add high-purity water (e.g., Milli-Q) to achieve a final concentration of 10% (w/v). This is well above the CMC, ensuring a micellar solution.

-

Mixing: Gently vortex or rotate the solution at room temperature until the UDT is completely dissolved. Avoid vigorous shaking, which can cause excessive foaming.

-

Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. This removes any particulates that could act as unwanted nucleation sites.

-

Storage: Store the 10% UDT stock solution in small aliquots at -20°C to prevent degradation and repeated freeze-thaw cycles.

Membrane proteins are often initially solubilized in a "harsher" but effective detergent like DDM before being exchanged into a "milder" or more crystallization-conducive detergent like UDT.

-

Buffer Preparation: Prepare three buffers:

-

Binding Buffer: Your standard buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) containing the initial solubilization detergent (e.g., 1 mM DDM, which is >CMC).

-

Wash Buffer: The same buffer, but with the detergent concentration lowered to 0.21 mM UDT (1x CMC). This concentration is critical: it keeps the protein soluble while efficiently removing the previous detergent and stripping away non-specifically bound lipids or proteins.

-

Elution Buffer: The same buffer as the Wash Buffer, but with the addition of the elution agent (e.g., 300 mM Imidazole for His-tagged proteins).

-

-

Column Equilibration: Equilibrate your affinity column (e.g., Ni-NTA) with 10 column volumes (CVs) of Binding Buffer.

-

Sample Loading: Load your DDM-solubilized membrane protein supernatant onto the column.

-

Detergent Exchange (Wash): This is the key step. Wash the column extensively with 20-30 CVs of Wash Buffer containing UDT. This gradual exchange is crucial for maintaining protein stability.

-

Elution: Elute the protein using 3-5 CVs of Elution Buffer. The eluted protein is now in a UDT-dominant environment.

SEC is the definitive step to ensure your Protein-Detergent Complex (PDC) is monodisperse and suitable for crystallization.

-

Buffer Preparation: Prepare SEC running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) containing UDT at a concentration just above its CMC. A concentration of 0.25 mM UDT is a robust starting point.

-

System Equilibration: Thoroughly equilibrate the SEC column and system with the UDT-containing running buffer for at least 2 CVs.

-

Sample Injection: Inject the eluted protein from the affinity step onto the column.

-

Analysis and Fraction Collection: Monitor the chromatogram at 280 nm. A successful preparation will show a single, sharp, symmetrical peak corresponding to the monodisperse PDC. Collect fractions across this peak.

-

Self-Validation Check: Run samples from the peak fraction on an SDS-PAGE gel to confirm the purity and integrity of your target protein. The presence of a single, symmetrical peak is your validation that the PDC is homogeneous and ready for crystallization trials.

The purified, concentrated, and monodisperse PDC is now ready for crystallization screening using methods like sitting-drop or hanging-drop vapor diffusion.[15]

-